molecular formula C9H15BrN2 B1344503 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole CAS No. 1171526-62-7

4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1344503
CAS No.: 1171526-62-7
M. Wt: 231.13 g/mol
InChI Key: QTUJNLSDZPMEJO-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and two methyl groups at the 3 and 5 positions. The molecular formula of this compound is C10H17BrN2, and it has a molecular weight of 245.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole, which can then be further functionalized to introduce the isobutyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles .

Scientific Research Applications

4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isobutyl group can influence its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 4-Bromo-1-methyl-1H-pyrazole

Uniqueness

4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The isobutyl group at the 1-position and the bromine atom at the 4-position confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence its reactivity, binding affinity, and overall activity in various applications .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJNLSDZPMEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649266
Record name 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171526-62-7
Record name 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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